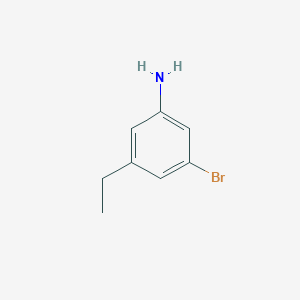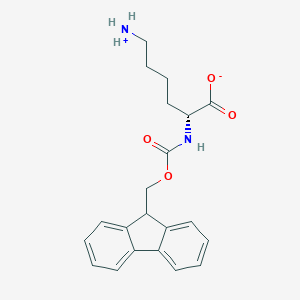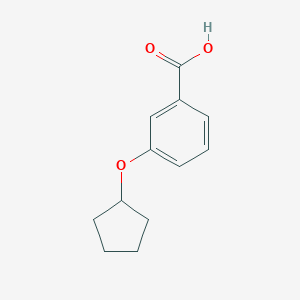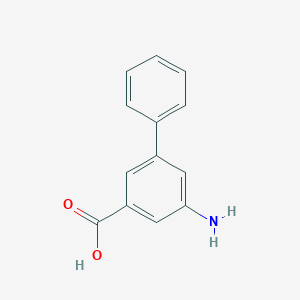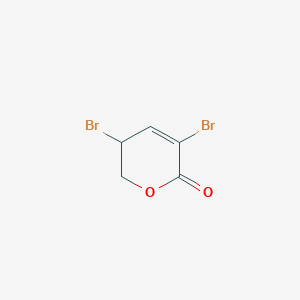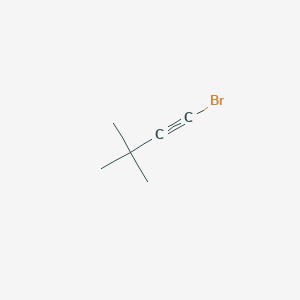
1-Bromo-3,3-dimethyl-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3-dimethyl-1-butyne, also known as 2-bromo-2,3-dimethylbut-3-ene-1-yne or TMS-EBX, is an important reagent in organic synthesis. It is widely used in the preparation of various organic compounds, including natural products, pharmaceuticals, and materials.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3-dimethyl-1-butyne has been used in a variety of scientific research applications, including:
- Synthesis of natural products: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various natural products, such as (-)-epi-cyclocelabenzine, (+)-plicamine, and (+)-dihydroactinidiolide. These compounds have potential biological activities, such as anticancer, antifungal, and insecticidal properties.
- Preparation of pharmaceuticals: 1-Bromo-3,3-dimethyl-1-butyne has been used in the preparation of several pharmaceuticals, such as a CCR5 antagonist for the treatment of HIV infection, a PPARγ agonist for the treatment of diabetes, and a JAK2 inhibitor for the treatment of cancer.
- Synthesis of materials: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various materials, such as dendrimers, polymers, and liquid crystals. These materials have potential applications in drug delivery, sensing, and electronics.
Wirkmechanismus
1-Bromo-3,3-dimethyl-1-butyne is an electrophilic reagent that can react with nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction proceeds via nucleophilic addition to the triple bond, followed by elimination of bromide ion. The resulting product can undergo further reactions, such as oxidation, reduction, or coupling, to form various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1-Bromo-3,3-dimethyl-1-butyne. However, it has been reported that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. This inhibition may lead to drug-drug interactions and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Bromo-3,3-dimethyl-1-butyne in lab experiments include its high reactivity, versatility, and availability. It can react with a wide range of nucleophiles to form various organic compounds. However, the limitations of using this compound include its toxicity, air and moisture sensitivity, and potential for explosive decomposition. Proper handling and storage are required to ensure safety.
Zukünftige Richtungen
There are several future directions for the research on 1-Bromo-3,3-dimethyl-1-butyne, including:
- Development of new synthetic methods: New synthetic methods for 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be developed to improve efficiency, selectivity, and safety.
- Exploration of new reactions: New reactions of 1-Bromo-3,3-dimethyl-1-butyne with nucleophiles can be explored to expand its synthetic applications and discover new organic compounds.
- Investigation of biological activities: The biological activities of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be investigated to discover new drugs and materials with potential therapeutic and diagnostic applications.
- Study of mechanism of action: The mechanism of action of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be studied to understand their reactivity and selectivity in organic reactions.
- Improvement of safety and environmental impact: The safety and environmental impact of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be improved by developing safer and greener synthetic methods and handling procedures.
Synthesemethoden
The synthesis of 1-Bromo-3,3-dimethyl-1-butyne can be achieved by reacting 3,3-dimethyl-1-butyne with bromine in the presence of a catalyst, such as iron(III) bromide or aluminum bromide. The reaction proceeds via electrophilic addition of bromine to the triple bond of 3,3-dimethyl-1-butyne, followed by elimination of hydrogen bromide. The product can be purified by distillation or column chromatography.
Eigenschaften
CAS-Nummer |
13601-86-0 |
|---|---|
Produktname |
1-Bromo-3,3-dimethyl-1-butyne |
Molekularformel |
C6H9Br |
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
InChI-Schlüssel |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
Kanonische SMILES |
CC(C)(C)C#CBr |
Synonyme |
1-broMo-3,3-diMethyl-1-butyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



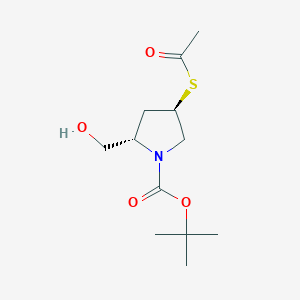
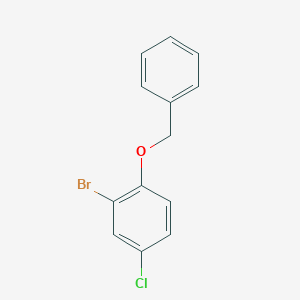
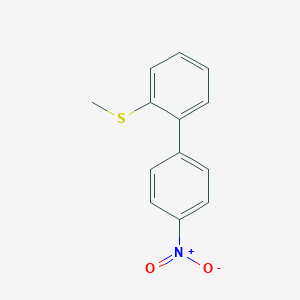
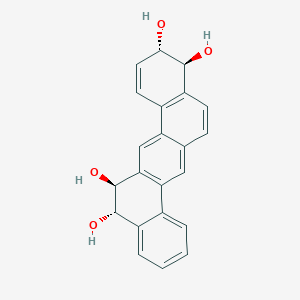
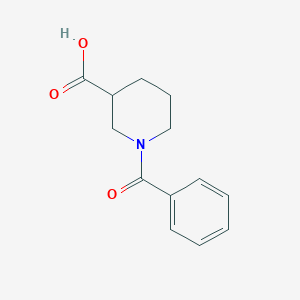
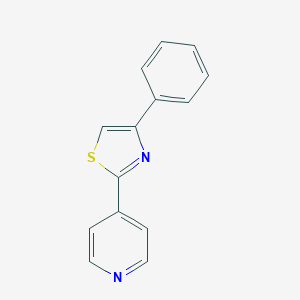
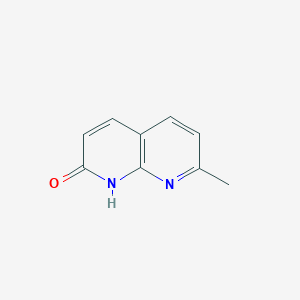
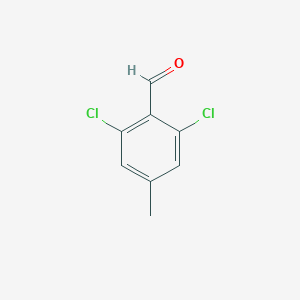
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)
